Tert-butyl formate

概要

説明

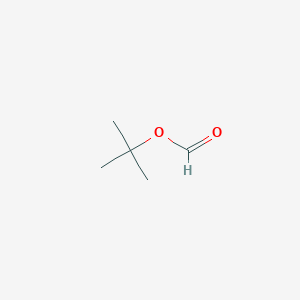

tert-Butyl formate (CAS 762-75-4) is a formate ester with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. It is characterized by a tert-butyl group (–C(CH₃)₃) bonded to a formate (–OCHO) moiety. This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing, where its reactivity and stability under specific conditions are advantageous .

Key properties include its role as a reaction intermediate in the degradation of methyl tert-butyl ether (MTBE), where it forms alongside tert-butyl alcohol and acetone under oxidative conditions . Its hydrolysis kinetics have been studied, revealing faster degradation in phosphate-buffered solutions compared to groundwater due to radical scavengers like bicarbonate . Safety data highlight its flammability, with vapors capable of forming explosive mixtures, necessitating stringent handling protocols .

準備方法

合成経路と反応条件

tert-ブトキシカルボニル基は、通常、水酸化ナトリウムなどの塩基の存在下で、ジ-tert-ブチルジカルボネートを用いてアミンに導入されます。 この反応は、水性条件下、またはアセトニトリルなどの有機溶媒中で、4-ジメチルアミノピリジンを塩基として行うことができます . 反応条件は、室温またはテトラヒドロフラン中40℃での加熱など、変化させることができます .

工業的生産方法

tert-ブトキシカルボニル保護化合物の工業的生産は、通常、ジ-tert-ブチルジカルボネートと適切な塩基を用いた大規模合成を伴います。 このプロセスは、高収率かつ効率的に最適化することができ、さまざまな基質におけるアミンの保護を保証します .

化学反応の分析

反応の種類

tert-ブトキシカルボニル基は、主にアミンへの付加と除去に焦点を当て、いくつかの種類の反応を起こします。 アミンの保護には、ジ-tert-ブチルジカルボネートへの求核付加が関与し、カルバメートを形成します . 脱保護は、通常、ジクロロメタン中のトリフルオロ酢酸またはメタノール中の塩酸などの酸性条件で行われます .

一般的な試薬と条件

保護: ジ-tert-ブチルジカルボネート、水酸化ナトリウム、4-ジメチルアミノピリジン、アセトニトリル、テトラヒドロフラン。

生成される主要な生成物

保護反応中に生成される主要な生成物は、tert-ブトキシカルボニル保護されたアミンです。 脱保護中は、二酸化炭素とtert-ブチルカチオンなどの副生成物とともに、第一アミンが再生されます .

科学研究への応用

tert-ブトキシカルボニル基は、さまざまな科学研究分野で広く用いられています:

科学的研究の応用

Tert-butyl formate serves as a versatile reagent in organic synthesis, particularly in carbonylation reactions. It can be employed in the direct carbonylation of benzyl halides in the presence of rhodium catalysts, making it valuable for synthesizing various organic compounds . This functionality allows chemists to create more complex molecules efficiently.

Reactions Involving this compound:

- Carbonylation Reactions: Useful in synthesizing esters and other carbonyl-containing compounds.

- Hydrolysis: TBF can undergo hydrolysis to yield tert-butyl alcohol and formic acid, which are useful intermediates in further synthetic pathways .

Environmental Applications

This compound is also significant in environmental chemistry. It is a degradation product of MTBE, which has been widely used as an oxygenate in gasoline. The environmental fate of TBF includes hydrolysis and potential leaching into groundwater systems. Studies have shown that TBF can volatilize from soil and water surfaces due to its high vapor pressure, leading to concerns about its persistence and impact on water quality .

Environmental Fate:

- Hydrolysis Rates: The hydrolysis of TBF varies with pH, exhibiting half-lives ranging from hours to days depending on environmental conditions .

- Potential for Groundwater Contamination: Due to its high solubility and low soil adsorption coefficient, TBF has the potential to leach into groundwater systems .

Case Studies and Research Findings

Several studies have documented the behavior and applications of this compound in different contexts:

- Kinetics of Hydrolysis: Research indicated that TBF undergoes hydrolysis following first-order kinetics across various pH levels, with significant implications for understanding its environmental degradation pathways .

- Biodegradation Studies: Investigations into the biodegradation of TBF have highlighted its transformation products and their ecological impacts, particularly concerning water quality in areas affected by gasoline spills containing MTBE .

- Stable Isotope Analysis: A study utilized stable carbon isotope analysis to trace the anaerobic biodegradation processes involving TBF and MTBE in groundwater, demonstrating its relevance in environmental monitoring and remediation efforts .

作用機序

tert-ブトキシカルボニル基の作用機序には、アミンとの安定なカルバメート結合の形成が関与しています。脱保護中は、カルボニル酸素がプロトン化され、tert-ブチル基の開裂とカルバミン酸中間体の形成につながります。 この中間体は次に脱炭酸して遊離アミンを放出します . tert-ブチルカルボカチオンの安定性が、脱保護の容易さに重要な役割を果たします .

類似化合物の比較

tert-ブトキシカルボニル基は、メトキシカルボニル基やカルボベンゾキシ基などの他の保護基と比較されます:

メトキシカルボニル基: tert-ブトキシカルボニル基よりも安定性が低く、特定の反応では好ましくありません.

カルボベンゾキシ基: 酸性および塩基性条件下で安定していますが、除去には触媒的加水素化が必要です。そのため、二重結合または三重結合を含む反応では使用が制限されます.

tert-ブトキシカルボニル基は、塩基性条件下での安定性と酸性条件下での容易な除去によりユニークです。そのため、さまざまな合成用途におけるアミンの保護に適した選択肢となっています .

類似化合物との比較

Structural Characteristics

tert-Butyl formate belongs to the broader class of tert-butyl esters , which share the common tert-butyl group but differ in their functional moieties. A structural comparison with similar compounds is outlined below:

| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | 762-75-4 | C₅H₁₀O₂ | Formate ester (–OCHO) | –C(CH₃)₃ group attached to formate oxygen |

| tert-Butyl acetate | 540-88-5 | C₆H₁₂O₂ | Acetate ester (–OAc) | Acetate group instead of formate |

| tert-Butyl α-hydroxyisobutyrate | 36293-63-7 | C₈H₁₆O₃ | Hydroxy ester (–OH) | Hydroxyl and ester groups on adjacent carbons |

| tert-Butynitrite | 540-80-7 | C₄H₉NO₂ | Nitrite ester (–ONO) | Nitrite group with tert-butyl substitution |

The tert-butyl group confers steric bulk, influencing reactivity and stability across these compounds. For example, this compound’s formate group is more electrophilic than acetate, altering its susceptibility to nucleophilic attack .

Physicochemical Properties

This compound’s ¹H NMR spectrum distinguishes it from other esters, with a singlet for the formyl proton at δ 7.64 ppm . In contrast, tert-butyl acetate’s acetate methyl protons would appear near δ 2.0 ppm, though specific data are absent in the evidence.

Reactivity and Stability

- This compound undergoes hydrolysis to formic acid and tert-butanol, with kinetics influenced by environmental factors like pH and radical scavengers .

- tert-Butyl acetate is less reactive toward hydrolysis due to the acetate group’s lower electrophilicity but is susceptible to transesterification .

- tert-Butynitrite (CAS 540-80-7) exhibits distinct reactivity as a nitrite ester, participating in radical-mediated reactions and decomposition under heat .

生物活性

Tert-butyl formate (TBF) is an ester derived from the reaction of tert-butanol and formic acid. This compound has garnered attention in various fields, including environmental science and medicinal chemistry, due to its biological activity and potential applications. This article explores the biological activity of TBF, focusing on its effects on cell lines, environmental degradation, and implications for health.

This compound has the empirical formula . It is a colorless, flammable liquid at room temperature with a distinctive odor. The hydrolysis of TBF primarily yields tert-butyl alcohol and formic acid. The degradation kinetics of TBF are influenced by pH and temperature, with half-lives ranging from 6 hours to several days depending on environmental conditions .

Anticancer Activity

Recent studies have evaluated the anticancer potential of tert-butyl esters, including TBF. In one study, various tert-butyl esters were synthesized and tested against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while these compounds suppressed cell growth, their potency was lower compared to established anticancer agents like tamoxifen . The synthesized compounds were assessed after 72 hours of treatment, revealing that none exhibited significant potency increases over previous leads.

Environmental Impact and Toxicity

The environmental degradation of TBF has been studied extensively due to its formation as a byproduct of methyl tert-butyl ether (MTBE) breakdown. TBF's hydrolysis contributes to its environmental fate, with implications for ecosystem health. The degradation products include formic acid, which is further metabolized in biological systems .

A study by Garoma et al. highlighted the kinetics of TBF hydrolysis across various pH levels, emphasizing its rapid breakdown in alkaline conditions . This rapid degradation suggests that TBF may pose a lower risk to aquatic life compared to more persistent organic pollutants.

Case Studies

- Anticancer Activity Study : In a controlled laboratory setting, researchers synthesized several tert-butyl esters and tested them against breast cancer cell lines. The study found that while some compounds showed inhibitory effects on cancer cell proliferation, they were less effective than traditional treatments .

- Environmental Remediation Study : A study investigated the role of TBF in the biodegradation processes in contaminated sites. Results indicated that TBF could be effectively broken down by microbial action under specific conditions, suggesting its potential use in bioremediation strategies .

Data Summary

The following table summarizes key findings related to the biological activity and environmental impact of this compound:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl formate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., molar ratios, temperature, catalyst type) and real-time monitoring via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR). For reproducibility, document all conditions (e.g., solvent purity, stirring rate) and validate purity using melting point analysis or high-performance liquid chromatography (HPLC) .

- Example Table:

| Parameter | Tested Range | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature (°C) | 20–80 | 60 | 98.5 | 85 |

| Catalyst Loading | 0.1–2.0 mol% | 1.5 mol% | 97.8 | 82 |

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification, Fourier-transform infrared spectroscopy (FTIR) for bond vibration analysis, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Expose the compound to controlled conditions (temperature, humidity, light) and monitor degradation via accelerated stability testing. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate experiments to account for batch variability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction mechanisms for this compound’s acid-catalyzed decomposition?

- Methodological Answer : Conduct isotopic labeling experiments (e.g., deuterated solvents) to trace reaction pathways. Pair with in-situ spectroscopic monitoring (e.g., Raman spectroscopy) and computational modeling (e.g., transition state analysis) to identify intermediates. Compare findings with prior literature, emphasizing discrepancies in experimental setups (e.g., catalyst choice, solvent polarity) .

Q. How can computational methods enhance the interpretation of this compound’s physicochemical properties?

- Methodological Answer : Employ molecular dynamics simulations to predict solubility parameters and partition coefficients. Validate with experimental data (e.g., Hansen solubility parameters) and sensitivity analysis to assess model robustness. Use quantum mechanical calculations (e.g., COSMO-RS) for solvation energy predictions .

Q. What experimental controls are critical when investigating this compound’s role as a solvent in multicomponent reactions?

- Methodological Answer : Include blank reactions (without this compound) and alternative solvents (e.g., dichloromethane, DMSO) to isolate its effects. Monitor side reactions via GC-MS and quantify byproduct formation. Use statistical design (e.g., factorial experiments) to differentiate solvent-specific vs. substrate-specific outcomes .

Q. Data Analysis & Reporting

Q. How should researchers address outliers in kinetic data for this compound’s hydrolysis?

- Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Replicate anomalous data points and investigate potential sources (e.g., impurities, instrumentation drift). Use robust regression models (e.g., least median squares) to minimize outlier influence on rate constant calculations .

Q. What guidelines ensure reproducible reporting of this compound’s synthetic protocols?

- Methodological Answer : Adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry guidelines):

- Provide step-by-step procedures, including equipment specifications (e.g., glassware type, stirring methods).

- Report yields as molar percentages with error margins (± standard deviation).

- Deposit raw data (e.g., NMR spectra, chromatograms) in open-access repositories for peer validation .

Q. Ethical & Methodological Considerations

Q. How can researchers ensure ethical data presentation when publishing conflicting results on this compound’s toxicity?

- Methodological Answer : Disclose all raw data and analytical conditions (e.g., cell lines, exposure durations) to contextualize discrepancies. Use meta-analysis to reconcile differences across studies, highlighting methodological variability (e.g., assay sensitivity). Reference established toxicity databases (e.g., ECOTOX) for benchmarking .

Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry, environmental science)?

- Methodological Answer :

Establish shared data protocols (e.g., standardized units, metadata templates) and use collaborative platforms (e.g., electronic lab notebooks) for real-time updates. Define roles clearly (e.g., synthetic chemists vs. computational modelers) and conduct joint peer reviews to align objectives .

特性

IUPAC Name |

tert-butyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPAXCPQAAOIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024690 | |

| Record name | tert-Butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Formic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

762-75-4 | |

| Record name | tert-Butyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl formate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。